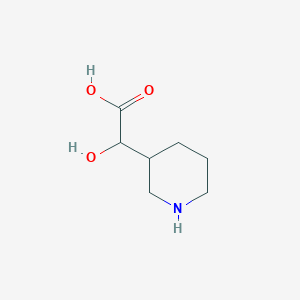

2-Hydroxy-2-(piperidin-3-yl)acetic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-hydroxy-2-piperidin-3-ylacetic acid |

InChI |

InChI=1S/C7H13NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h5-6,8-9H,1-4H2,(H,10,11) |

InChI Key |

XYSNKRKDAJBCBF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C(C(=O)O)O |

Origin of Product |

United States |

Mechanistic Insights into Molecular Interactions and Structure Activity Relationships Sar of 2 Hydroxy 2 Piperidin 3 Yl Acetic Acid and Its Analogues

Characterization of Ligand-Biomacromolecule Binding Phenomena

The initial step in understanding the pharmacological effects of 2-Hydroxy-2-(piperidin-3-yl)acetic acid and its analogues is to characterize their binding to biological macromolecules. This involves a variety of biophysical techniques that provide quantitative data on binding affinity and the thermodynamic forces driving the interaction.

Biophysical Techniques for Assessing Binding Affinity and Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful and label-free method for the direct measurement of the heat changes that occur during biomolecular interactions. harvard.edu This technique allows for the determination of key thermodynamic parameters, including the binding affinity (KA), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry of the interaction (n). harvard.edu The Gibbs free energy change (ΔG), which indicates the spontaneity of the binding process, can be calculated from the affinity. These parameters provide a complete thermodynamic profile of the ligand-receptor interaction. For instance, a negative enthalpy change suggests that the binding is driven by favorable interactions such as hydrogen bonds and van der Waals forces, while a positive entropy change indicates that the binding is driven by the hydrophobic effect.

When conducting ITC experiments, it is crucial to ensure that the ligand and the macromolecule are in identical buffer solutions to minimize heats of dilution, which can obscure the actual binding heat. harvard.edu The concentration of the reactants should be carefully chosen to obtain a sigmoidal binding isotherm, which is necessary for accurate data fitting. harvard.edu

Other biophysical techniques, such as surface plasmon resonance (SPR), fluorescence polarization, and nuclear magnetic resonance (NMR) spectroscopy, can also be employed to study ligand-binding kinetics and affinities, providing complementary information to ITC data. nih.gov

Identification of Critical Amino Acid Residues in Target Recognition

Identifying the specific amino acid residues within a target protein that are crucial for ligand binding is essential for understanding the molecular basis of recognition and for guiding lead optimization. Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are often used to predict the binding mode of a ligand and to identify potential interactions with the protein. nih.govnih.gov

These computational predictions are then validated through experimental techniques like site-directed mutagenesis. By systematically replacing specific amino acid residues in the binding site and measuring the resulting change in binding affinity, researchers can pinpoint the key residues involved in the interaction. For example, studies on piperidine (B6355638) derivatives targeting the σ1 receptor have used molecular dynamics simulations to identify that interactions with a lipophilic binding pocket consisting of Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206 are responsible for differing affinities. researchgate.net Similarly, for piperidine carboxamides acting on the TRPA1 channel, mutagenesis experiments have identified critical residues for channel activation. nih.gov

The interaction patterns often involve a combination of hydrogen bonds, electrostatic interactions, hydrophobic contacts, and π-π stacking. For instance, the protonatable nitrogen atom in many piperidine derivatives can form a crucial electrostatic interaction with a conserved aspartic acid residue (Asp 3.32) in aminergic G protein-coupled receptors. nih.gov

Elucidation of Molecular Mechanisms Governing Biological Responses

Beyond simple binding, it is vital to understand how the interaction of this compound and its analogues with their biological targets translates into a cellular or physiological response. This involves investigating the modulation of signaling pathways and profiling the compound's activity across a range of enzymes or receptors.

Investigation of Signaling Pathway Modulation by Piperidine Analogues (e.g., chemoreceptor interactions)

Piperidine analogues have been shown to modulate a variety of signaling pathways. For example, piperine, a compound containing a piperidine moiety, has been found to down-regulate the Notch signaling pathway by inhibiting Notch1 and Jagged1 signaling. nih.gov This modulation of a key developmental and cell-fate-determining pathway highlights the potential for piperidine-containing compounds to have significant effects on cellular processes.

The interaction of piperidine derivatives with chemoreceptors, such as the transient receptor potential ankyrin 1 (TRPA1) channel, provides another example of signaling pathway modulation. nih.govnih.gov Certain piperidine carboxamides act as potent, noncovalent agonists of human TRPA1, inducing channel activation and subsequent calcium influx. nih.gov This demonstrates a direct link between ligand binding and the initiation of a cellular signaling cascade. The study of such interactions helps to elucidate the mechanism by which these compounds elicit their physiological effects, which can range from sensory perception to inflammatory responses.

Enzyme or Receptor Modulation Profiling

To fully characterize the biological activity of a compound, it is often necessary to profile its effects on a panel of related enzymes or receptors. This helps to determine the compound's selectivity and to identify any potential off-target effects. For instance, piperidine derivatives have been evaluated for their activity at both σ1 and σ2 receptors, with some compounds showing high affinity and selectivity for the σ1 subtype. researchgate.net

Radioligand binding assays are a common method for this type of profiling. nih.gov In these assays, a radiolabeled ligand with known affinity for the target is competed off by the test compound, allowing for the determination of the test compound's inhibitory constant (Ki). By performing these assays with a range of different receptors, a selectivity profile can be generated.

Functional assays are also crucial to determine whether a compound acts as an agonist, antagonist, or allosteric modulator. For example, in the context of G protein-coupled receptors (GPCRs), functional assays might measure changes in downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium.

Systematic Structure-Activity Relationship (SAR) Analysis of Piperidine-Hydroxy Acid Scaffolds

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for understanding how specific structural features of a molecule contribute to its biological activity. drugdesign.orgslideshare.net By systematically modifying the chemical structure of a lead compound, such as the piperidine-hydroxy acid scaffold, and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive picture of the SAR.

The introduction of a chiral center in the piperidine ring can significantly influence the biological activity and physicochemical properties of a molecule. thieme-connect.comthieme-connect.com For example, the stereochemistry at the piperidine center can drastically affect the potency of piperidine-carboxamide TRPA1 agonists. nih.gov The introduction of substituents on the piperidine ring can also modulate properties like aqueous solubility. thieme-connect.com

SAR studies on various piperidine derivatives have revealed key insights. For instance, in a series of pyrrolopiperidinone acetic acids, modifications were made to optimize their kinetics, leading to potent analogues with long receptor residence times. nih.gov In another example, for a series of σ1 receptor ligands, it was found that 1-methylpiperidines exhibited high affinity and selectivity. researchgate.net

The data gathered from SAR studies is often presented in tables to clearly illustrate the impact of different structural modifications on activity. This information is invaluable for guiding the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

Interactive Data Table: SAR of Piperidine Derivatives

| Compound | Scaffold | R1 Group | R2 Group | Target | Activity (IC50/EC50/Ki) | Reference |

| PIPC1 | Piperidine-carboxamide | Aryl with fluorine | - | TRPA1 | EC50 = 6.5 nM | nih.gov |

| PIPC2 | Piperidine-carboxamide | Aryl | - | TRPA1 | EC50 = 26 nM | nih.gov |

| (S)-PIPC1 (PIPC3) | Piperidine-carboxamide | Aryl with fluorine | - | TRPA1 | EC50 = 2.2 µM | nih.gov |

| (S)-PIPC2 (PIPC4) | Piperidine-carboxamide | Aryl | - | TRPA1 | EC50 > 10 µM | nih.gov |

| Compound 4a | 4-(2-aminoethyl)piperidine | H | - | σ1 Receptor | Ki = 113 nM | researchgate.net |

| Compound 20a | 4-(2-aminoethyl)piperidine | Methyl | - | σ1 Receptor | Ki = 3.2 nM | researchgate.net |

Influence of Stereochemistry on Molecular Recognition and Functional Outcome

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of a drug's action. researchgate.netbiomedgrid.com Chiral molecules, which are non-superimposable on their mirror images, often exhibit different pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral. biomedgrid.com The compound this compound possesses two chiral centers: one at the α-carbon of the acetic acid moiety and another at the C3 position of the piperidine ring. This results in four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R).

The differential interaction of stereoisomers with their biological targets is known as stereoselectivity. biomedgrid.com One enantiomer, often termed the eutomer, may exhibit significantly higher affinity or efficacy for a target protein compared to its mirror image, the distomer. researchgate.net This is because the precise spatial orientation of functional groups is necessary to achieve optimal binding within the target's active site. For instance, in a series of piperidin-4-one derivatives, the stereochemical configuration was shown to have a notable effect on their biological activities. nih.gov Similarly, studies on isomers of 3-Br-acivicin revealed that only specific stereoisomers displayed significant antiplasmodial activity, which was attributed to stereoselective uptake and interaction with the target enzyme. nih.gov

For this compound, each of the four stereoisomers would present its key functional groups—the hydroxyl, the carboxyl, and the piperidine nitrogen—in a unique spatial arrangement. The functional outcome depends on which isomer's configuration allows for the most favorable interactions (e.g., hydrogen bonds, ionic bonds) with the amino acid residues in the binding pocket of its molecular target. It is common for only one isomer to possess the correct geometry for potent biological activity, while the others may be less active or even inactive. researchgate.net

Table 1: Hypothetical Influence of Stereoisomers on Biological Activity

| Stereoisomer | Potential Biological Activity | Rationale |

|---|---|---|

| Isomer A (e.g., 2R, 3R) | High Potency | Optimal 3D orientation of key functional groups for strong binding to the target site. |

| Isomer B (e.g., 2S, 3S) | Moderate to Low Potency | Sub-optimal fit within the binding pocket, leading to weaker or fewer interactions. |

| Isomer C (e.g., 2R, 3S) | Low Potency or Inactive | Steric hindrance or improper positioning of functional groups prevents effective binding. |

Impact of Piperidine Ring Substitutions on Binding Specificity and Potency

The piperidine ring is a common scaffold in medicinal chemistry, and its substitution patterns can profoundly alter a compound's pharmacological profile. researchgate.net Modifications can influence a molecule's size, shape, lipophilicity, and hydrogen bonding capacity, thereby affecting its binding specificity and potency. nih.gov

Substitutions can occur at the piperidine nitrogen (N1 position) or on the ring's carbon atoms (C2, C4, C5, C6). N-substitution, such as alkylation or acylation, can impact how the molecule interacts with its target. For example, in a series of piperidine-based analogues of cocaine, the presence of a methyl group on the nitrogen was a key feature, and modifications to other parts of the molecule were evaluated to understand their effect on affinity for the dopamine (B1211576) transporter (DAT). nih.gov

Table 2: General Effects of Piperidine Ring Substitutions on Pharmacological Properties

| Substitution Type | Potential Impact on Binding and Potency | Example from Analogous Compounds |

|---|---|---|

| N-Alkylation | Can alter lipophilicity and steric profile. May fill a hydrophobic pocket or cause steric clash. | In cocaine analogues, N-methylation is a common feature for DAT affinity. nih.gov |

| N-Acylation | Introduces a hydrogen bond acceptor and can change the basicity of the piperidine nitrogen. | Modifying piperidine analogues via acylation is a common strategy to alter their properties. researchgate.net |

| C-Substitution (Alkyl) | Increases lipophilicity and steric bulk. Can improve binding if it fits a hydrophobic pocket. | Methyl substitution on the piperidine ring enhanced the anticancer activity of sulfonamide analogues. ajchem-a.com |

| C-Substitution (Polar) | Introduces hydrogen bond donors/acceptors (e.g., -OH, -NH2). Can form new interactions with the target. | Adding amine or hydroxyl groups to piperidine CD4-mimetic compounds improved their ability to interact with an aspartate residue. nih.gov |

Contribution of the α-Hydroxy Acid Moiety to Ligand-Target Interactions

The α-hydroxy acid moiety is a critical functional group that can engage in multiple types of non-covalent interactions with a biological target. mdpi.com This group consists of a carboxylic acid and a hydroxyl group attached to the same carbon atom (the α-carbon).

The carboxylic acid group is typically deprotonated at physiological pH, forming a negatively charged carboxylate ion. This ion is a powerful hydrogen bond acceptor and can form strong, long-range ionic interactions (salt bridges) with positively charged amino acid residues in a protein's binding site, such as arginine, lysine, or histidine. vu.nl This type of electrostatic interaction is often a key contributor to high binding affinity.

The combined presence of the carboxylate and the hydroxyl group in a fixed stereochemical arrangement allows for a highly specific and multi-point interaction pattern with a target protein, which is often essential for potent and selective biological activity.

Table 3: Potential Molecular Interactions of the α-Hydroxy Acid Moiety

| Functional Group | Type of Interaction | Potential Interacting Amino Acid Residues |

|---|---|---|

| Carboxylic Acid (as Carboxylate) | Ionic Bonding (Salt Bridge) | Arginine (Arg), Lysine (Lys), Histidine (His) |

| Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Asparagine (Asn), Glutamine (Gln) | |

| α-Hydroxyl Group | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Ser, Thr, Asn, Gln, Peptide Carbonyl |

| Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |

Advanced Computational and Theoretical Investigations for 2 Hydroxy 2 Piperidin 3 Yl Acetic Acid

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the interaction between a ligand, such as 2-Hydroxy-2-(piperidin-3-yl)acetic acid, and a target protein. These methods are crucial for understanding the potential mechanism of action and for the rational design of new, more potent molecules.

Molecular docking studies are instrumental in predicting how a ligand binds to the active site of a protein. For piperidine (B6355638) derivatives, docking studies have been successfully employed to identify key interactions that are likely responsible for their biological activities. nih.govnih.govunipi.itnih.govresearchgate.netacademicjournals.orgpnrjournal.comscienceopen.com For instance, in a study of piperidine derivatives with analgesic properties, docking into the opioid receptor revealed specific interactions between the compound and amino acid residues like ARG 573. nih.gov Similarly, docking of other piperidine derivatives into various enzyme active sites, such as ribonucleotide reductases and α-amylase, has helped to elucidate their potential as enzyme inhibitors. nih.govresearchgate.net These studies typically show that the binding is stabilized by a network of hydrogen bonds, hydrophobic interactions, and van der Waals forces. unipi.it The docking scores obtained from these simulations provide a quantitative estimate of the binding affinity, helping to rank and prioritize compounds for further investigation. nih.govpnrjournal.com

| Piperidine Derivative Class | Target Protein | Key Interacting Residues | Observed Interactions | Reference |

| Analgesic Piperidine Derivatives | Opioid Receptor | ARG 573 | Hydrogen bonding | nih.gov |

| Benzoylpiperidine Derivatives | Monoacylglycerol Lipase (B570770) (MAGL) | H269, S122, A51, Y194, L184, F159, P178, I179, L241, L205 | Hydrogen bonding, van der Waals contacts, hydrophobic interactions | unipi.it |

| Thiazolo[3,2-a]pyridine Derivatives | α-Amylase | Not specified | Not specified | nih.gov |

| 3-Allyl-2,6-diaryl piperidin-4-ones | Ribonucleotide Reductases (RNRs) | Not specified | Not specified | researchgate.net |

| Thiazolidinone Derivatives | Human Serum Albumin (HSA) | Not specified | Not specified | academicjournals.org |

| 1,2,3-Triazole/Tetrazole Derivatives | Not specified | Not specified | Not specified | pnrjournal.com |

| Organotin(IV) Carboxylates | DNA, Tubulin | Not specified | Polar interactions, intercalation | scienceopen.com |

Following molecular docking, molecular dynamics (MD) simulations are often performed to study the dynamic behavior and stability of the ligand-protein complex over time. unipi.it MD simulations provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein. For benzoylpiperidine derivatives, MD simulations have been used to confirm that the predicted binding poses from docking are stable. unipi.it These simulations can reveal how the ligand and protein adapt to each other and maintain their favorable interactions, providing a deeper understanding of the binding event. unipi.it

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed view of the electronic properties and energetic landscape of a molecule, which are fundamental to its reactivity and conformation.

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to analyze the electronic structure of piperidine derivatives. researchgate.netresearchgate.net These calculations can determine properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. researchgate.net Analysis of the MEP can identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions, including hydrogen bonding. researchgate.net

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Quantum chemical calculations are used to explore the conformational landscape of piperidine-containing molecules to identify the most stable (lowest energy) conformers. acs.orguc.pt For the piperidine ring itself, the chair conformation is generally the most stable. acs.org However, the presence of substituents, as in this compound, can lead to multiple possible low-energy conformations. uc.pt By calculating the relative energies of these different conformers, researchers can predict the most likely shape the molecule will adopt in a biological system. uc.pt

| Molecule Class | Computational Method | Key Findings | Reference |

| Piperidine and derivatives | Not specified | Discussion of conformational preferences. | acs.org |

| 5-Acetic acid hydantoin | DFT(B3LYP)/6-311++G(d,p) | Identification of 13 conformers (cis and trans arrangements of the carboxylic group). | uc.pt |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netnih.govmdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. nih.govnih.gov

For piperidine derivatives, 2D and 3D-QSAR models have been developed to predict various biological activities, including toxicity to Aedes aegypti and β3-adrenergic receptor agonism. nih.govmdpi.com These models typically use a range of descriptors, such as topological, steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields. nih.govmdpi.com The robustness and predictive power of QSAR models are evaluated through internal and external validation techniques. nih.gov Successful QSAR models provide valuable guidelines for the rational design of new piperidine derivatives with improved activity. nih.govmdpi.com

| Compound Series | Activity Modeled | Key Descriptors/Findings | Reference |

| Piperidine derivatives | Toxicity against Aedes aegypti | 2D topological descriptors. | nih.gov |

| Pyrimidine-2,4-dione derivatives | HIV reverse transcriptase-associated RNase H inhibitory activity | R², R²test, Q²cv values. | researchgate.net |

| 1H-3-Indolyl derivatives | Antioxidant activity (ABTS inhibition) | 2D QSAR modeling to recommend promising members. | nih.gov |

| (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-Phenylethan-1-ol series | Human β3-adrenergic activity | Steric, hydrogen-bond donor and acceptor, lipophilicity, molar refractivity. | mdpi.com |

| 2-(4-(piperidin-1-yl)piperidin-1-yl)-6-substituted thiazolo[4,5-b]pyridines | H3 receptor antagonistic activity | T_C_N_5, T_N_O_2, XKMostHydrophobicHydrophilicDistance, XAHydrophilicArea. |

Development of Predictive Models for Biological Activity based on Molecular Descriptors

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of modern drug discovery. youtube.comnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For piperidine derivatives, including this compound, QSAR models are developed using a series of analogous compounds with known activities. clinmedkaz.orgnih.gov

The process begins with the calculation of a wide array of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics. nih.gov Common software packages like SwissADME, pkCSM, and admetSAR are employed to predict properties like intestinal absorption, blood-brain barrier permeability, and interactions with metabolic enzymes. researchgate.netnih.gov

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are used to build the QSAR model. laccei.org The robustness and predictive power of these models are rigorously validated to ensure their reliability. laccei.org For instance, a study on piperidinopyridine and piperidinopyrimidine analogs as oxidosqualene cyclase inhibitors utilized MLR, Support Vector Machines (SVM), and PLS to develop predictive models. nih.gov

The resulting QSAR models can then be used to predict the biological activity of new or untested compounds like this compound. These predictions help in prioritizing candidates for synthesis and experimental testing, thereby saving significant time and resources.

Table 1: Illustrative Molecular Descriptors for this compound

| Descriptor Category | Descriptor Name | Predicted Value | Significance in Biological Activity Prediction |

| Physicochemical | Molecular Weight | 159.18 g/mol | Influences absorption, distribution, and overall size. |

| LogP (Lipophilicity) | -1.5 | Affects membrane permeability and solubility. | |

| Topological Polar Surface Area (TPSA) | 69.5 Ų | Correlates with drug transport properties. | |

| Electronic | Dipole Moment | 3.5 D | Governs electrostatic interactions with biological targets. |

| pKa | Acidic: ~3.5, Basic: ~10.5 | Determines the ionization state at physiological pH. | |

| Structural | Number of Hydrogen Bond Donors | 3 | Key for specific interactions with receptor sites. |

| Number of Hydrogen Bond Acceptors | 4 | Important for forming hydrogen bonds with targets. |

Note: The values in this table are hypothetical and for illustrative purposes, based on the general properties of similar compounds. Actual values would require specific computational calculations.

Identification of Structural Features Correlating with Biological Response

Beyond predicting activity, computational studies are instrumental in identifying specific structural features, often termed "pharmacophores" or "structural alerts," that correlate with a compound's biological response. The piperidine ring itself is a crucial structural element found in numerous pharmacologically active compounds and is often key to their biological activity. clinmedkaz.orgnih.govresearchgate.net

For this compound, key structural features likely to influence its biological activity include:

The Piperidine Ring: This saturated heterocycle provides a three-dimensional scaffold that can adopt various conformations, allowing it to fit into the binding pockets of different biological targets. clinmedkaz.orgnih.gov Its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, forming ionic interactions. youtube.com

The Hydroxyl Group: The presence of a hydroxyl group introduces polarity and the ability to act as both a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a receptor's active site.

The Carboxylic Acid Group: This functional group is typically ionized at physiological pH, forming a carboxylate anion. This negative charge can engage in strong electrostatic interactions with positively charged residues in a protein target.

The Stereochemistry at the Chiral Centers: The compound has chiral centers, and different stereoisomers can exhibit vastly different biological activities. Computational docking studies can help elucidate the preferred stereochemistry for a given biological target.

Molecular docking simulations are a powerful tool for visualizing and evaluating the interactions between a ligand like this compound and its potential protein targets. researchgate.net These simulations can predict the binding orientation and affinity, providing insights into which structural features are most important for binding. nih.gov For example, docking studies on other piperidine derivatives have highlighted the importance of hydrophobic interactions and hydrogen bonding in their binding affinity. researchgate.net

Furthermore, the concept of "structural alerts" helps in identifying moieties that may be associated with toxicity. nih.gov While the core structure of this compound is not typically considered a structural alert, computational tools can predict potential metabolic pathways that might lead to the formation of reactive metabolites. researchgate.net

Table 2: Predicted ADMET Properties for this compound

| ADMET Property | Predicted Outcome | Implication for Drug Development |

| Absorption | High | Likely to be well-absorbed orally. |

| Distribution | Low Blood-Brain Barrier Penetration | May have limited effects on the central nervous system. |

| Metabolism | Potential for Glucuronidation | The hydroxyl and carboxylic acid groups are sites for phase II metabolism. |

| Excretion | Likely Renal Clearance | The polar nature of the molecule suggests excretion via the kidneys. |

| Toxicity | Low (based on core structure) | The basic scaffold is generally considered to have a good safety profile. |

Note: These are generalized predictions based on the structural features and common properties of similar piperidine derivatives. Specific in silico ADMET predictions would be necessary for a precise evaluation. researchgate.netmdpi.comnih.gov

Future Research Directions and Unexplored Paradigms for 2 Hydroxy 2 Piperidin 3 Yl Acetic Acid Research

Synergistic Integration of Synthetic Chemistry and Mechanistic Biology for Rational Design

The future of drug discovery for compounds like 2-Hydroxy-2-(piperidin-3-yl)acetic acid lies in the seamless integration of synthetic chemistry and mechanistic biology. antheia.bioopenaccessjournals.com This synergistic approach moves beyond traditional high-throughput screening to a more rational, target-driven design process. nih.gov By understanding the intricate molecular interactions between a ligand and its biological target, synthetic chemists can design and create novel analogues with improved potency, selectivity, and pharmacokinetic properties. thieme-connect.com

A key aspect of this integration is the use of mechanistic insights to guide synthetic efforts. For instance, if initial studies suggest that the hydroxyl and carboxylic acid groups of this compound are crucial for binding to a specific enzyme's active site, synthetic strategies can be developed to systematically modify the piperidine (B6355638) ring to enhance these interactions or to introduce new interactions with adjacent pockets. nih.gov Techniques such as structure-activity relationship (SAR) studies, where systematic structural modifications are correlated with changes in biological activity, will be pivotal. chromatographyonline.com

Furthermore, the principles of synthetic biology can be harnessed to produce complex chiral precursors or to create novel biosynthetic pathways for generating diverse analogues. antheia.bionih.gov This could involve engineering enzymes to perform specific stereoselective transformations, a process that can be both more efficient and environmentally friendly than traditional chemical synthesis. antheia.bio The interplay between understanding the biological mechanism and the art of chemical synthesis will undoubtedly accelerate the discovery of new therapeutic agents based on this scaffold. nih.gov

Expansion of Biological Target Space for Piperidine-Hydroxy Acid Conjugates

The structural features of this compound suggest its potential to interact with a wide range of biological targets. The piperidine moiety is a well-established pharmacophore found in drugs targeting the central nervous system (CNS), ion channels, and various receptors. arizona.eduencyclopedia.pubclinmedkaz.org The hydroxy-acid side chain, on the other hand, can mimic endogenous ligands and participate in key hydrogen bonding and electrostatic interactions within enzyme active sites or receptor binding pockets.

Future research should therefore aim to expand the known biological target space for this class of compounds. Based on the activities of structurally related molecules, several promising areas can be explored. For example, piperidine derivatives have shown significant activity as inhibitors of monoamine transporters, which are implicated in a variety of neurological and psychiatric disorders. nih.gov Similarly, the sigma receptor family, which is involved in cellular signaling and has been implicated in conditions such as cancer and neurodegenerative diseases, represents another viable target class for piperidine-based ligands. nih.govrsc.org

A systematic screening approach against a panel of diverse biological targets would be a crucial first step. This could involve both in vitro biochemical assays and cell-based phenotypic screens. nih.gov The data generated from these screens would not only identify new potential therapeutic applications but also provide valuable information for the rational design of more potent and selective analogues.

Table 1: Potential Biological Target Classes for this compound Analogues

| Target Class | Rationale for Investigation | Potential Therapeutic Area |

| Monoamine Transporters (DAT, NET, SERT) | The piperidine scaffold is a known core structure in many monoamine reuptake inhibitors. nih.gov | Depression, ADHD, Substance Abuse Disorders |

| Sigma Receptors (S1R, S2R) | Piperidine and piperazine (B1678402) derivatives have demonstrated high affinity for sigma receptors. nih.govrsc.org | Neurodegenerative Diseases, Cancer, Pain |

| G-Protein Coupled Receptors (GPCRs) | The conformational flexibility of the piperidine ring can allow for binding to various GPCR subtypes. | Various, including CNS disorders and metabolic diseases |

| Enzymes (e.g., proteases, kinases) | The hydroxy-acid moiety can act as a zinc-binding group or mimic a substrate transition state. | Cancer, Inflammatory Diseases, Infectious Diseases |

| Ion Channels (e.g., calcium, potassium) | Piperidine-containing compounds are known to modulate ion channel function. | Cardiac Arrhythmias, Epilepsy, Pain |

Development of Advanced Analytical and Imaging Techniques for In Vitro and Ex Vivo Studies

To fully elucidate the therapeutic potential of this compound and its derivatives, the adoption of advanced analytical and imaging techniques is essential. These technologies provide unprecedented insights into the compound's behavior at the molecular, cellular, and tissue levels. mdpi.comnih.govbiocompare.com

For in vitro characterization, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is indispensable for confirming the identity and purity of synthesized analogues, as well as for studying their metabolic stability in liver microsomes or hepatocytes. drugtargetreview.comallumiqs.com Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on binding affinity and thermodynamics, offering a deeper understanding of the ligand-target interaction.

In the realm of ex vivo studies, live-cell imaging techniques are transforming our ability to visualize drug action in real-time. nih.govbiocompare.com By labeling the compound with a fluorescent probe or by using fluorescently tagged target proteins, it is possible to track the compound's subcellular localization, target engagement, and downstream signaling effects within living cells or tissue slices. revvity.com Confocal microscopy, two-photon microscopy, and super-resolution microscopy can provide high-resolution spatial and temporal information that is not achievable with traditional endpoint assays. biocompare.com These imaging modalities are particularly valuable for studying drugs that target the CNS, as they can be applied to brain slice preparations to investigate neuronal activity and synaptic plasticity.

Table 2: Advanced Analytical and Imaging Techniques for Drug Discovery

| Technique | Application in Drug Discovery | Information Gained |

| High-Resolution Mass Spectrometry (HRMS) | Compound characterization, metabolite identification. drugtargetreview.com | Exact mass, elemental composition, metabolic pathways. |

| Surface Plasmon Resonance (SPR) | Real-time analysis of binding kinetics. | Association and dissociation rate constants (ka, kd), affinity (KD). |

| Isothermal Titration Calorimetry (ITC) | Measurement of binding thermodynamics. | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS). |

| Confocal Laser Scanning Microscopy | High-resolution imaging of fluorescently labeled molecules in cells and tissues. biocompare.com | Subcellular localization, target engagement, co-localization. |

| Förster Resonance Energy Transfer (FRET) Imaging | Probing molecular interactions and conformational changes. | Protein-protein interactions, receptor dimerization, enzyme activity. |

| Positron Emission Tomography (PET) | In vivo imaging of radiolabeled compounds. | Biodistribution, target occupancy, pharmacokinetics. |

Computational-Aided Design and Virtual Screening for Novel Analogues

Computational methods have become an integral part of modern drug discovery, offering a rapid and cost-effective means to explore vast chemical spaces and to prioritize compounds for synthesis and testing. nih.govmedchemexpress.comacs.orgnih.gov For a scaffold like this compound, computational-aided design (CADD) and virtual screening can play a pivotal role in identifying novel analogues with improved properties. researchgate.netnih.gov

The process can begin with the creation of a virtual library of analogues based on the core scaffold. This library can be generated by enumerating different substituents on the piperidine nitrogen and at various positions on the ring. These virtual compounds can then be subjected to a hierarchical screening process. Initially, filters based on drug-likeness properties (e.g., Lipinski's rule of five) can be applied to remove compounds with unfavorable physicochemical characteristics.

Subsequently, more sophisticated methods like pharmacophore modeling and molecular docking can be employed. nih.govrsc.org A pharmacophore model can be developed based on the known interactions of related ligands with a specific target. This model can then be used to rapidly screen the virtual library and identify compounds that possess the key chemical features required for binding. The top-ranking hits from the pharmacophore screen can then be subjected to molecular docking simulations to predict their binding mode and to estimate their binding affinity. nih.govresearchgate.net

For further refinement, molecular dynamics (MD) simulations can be performed on the most promising ligand-target complexes to assess their stability and to gain a more dynamic understanding of the binding interactions. nih.govresearchgate.net The insights gained from these computational studies can then be used to prioritize a smaller, more focused set of compounds for chemical synthesis and biological evaluation, thereby significantly accelerating the drug discovery cycle. nih.govacs.org

Table 3: Computational Approaches in Drug Design

| Computational Method | Description | Application |

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that correlate chemical structure with biological activity. researchgate.net | Predicting the activity of new compounds based on existing data. |

| Pharmacophore Modeling | 3D arrangement of essential features that a molecule must possess to be active at a specific target. nih.gov | Virtual screening of large compound libraries. |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.gov | Predicting binding mode and affinity. |

| Molecular Dynamics (MD) Simulation | Simulates the time-dependent behavior of a molecular system. nih.govresearchgate.net | Assessing the stability of ligand-protein complexes. |

| Virtual Screening | Computational technique to search large libraries of small molecules to identify promising drug candidates. nih.govmedchemexpress.comacs.org | Hit identification and lead generation. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Hydroxy-2-(piperidin-3-yl)acetic acid?

- Methodology : The compound can be synthesized via condensation of piperidine-3-carbaldehyde with glycine under acidic conditions, followed by reduction. Purification is typically achieved through recrystallization or preparative HPLC. Reaction optimization may involve varying solvents (e.g., ethanol, water) and temperatures to improve yield .

Q. How is the purity and structural integrity of this compound validated?

- Techniques : Nuclear Magnetic Resonance (NMR) for confirming stereochemistry and functional groups, High-Performance Liquid Chromatography (HPLC) for purity assessment (>95%), and mass spectrometry for molecular weight verification. Cross-referencing with spectral databases (e.g., PubChem) ensures accuracy .

Q. What preliminary assays are recommended to screen its biological activity?

- Approach : Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotection studies) and cell-based models (e.g., SH-SY5Y neuronal cells) to evaluate neuroprotective or anti-inflammatory effects. Dose-response curves and IC₅₀ calculations are critical for initial activity profiling .

Advanced Research Questions

Q. How can metabolic stability and degradation pathways of this compound be studied?

- Experimental Design :

In vitro metabolic assays : Incubate with liver microsomes or hepatocytes, followed by LC-MS/MS to identify metabolites.

Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic byproducts.

Computational modeling : Predict metabolic sites using software like Schrödinger’s ADMET Predictor .

Q. What strategies resolve enantiomeric purity in chiral derivatives of this compound?

- Methods :

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., Chiralpak® IA) and polarimetric detection.

- Enzymatic resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer.

- X-ray crystallography : Confirm absolute configuration via single-crystal analysis .

Q. How to address contradictory data in reported biological activities (e.g., neuroprotection vs. no effect)?

- Analysis Framework :

Reproducibility checks : Standardize assay conditions (pH, temperature, cell lines).

Orthogonal assays : Validate findings using both in vitro (e.g., enzyme kinetics) and in vivo (e.g., rodent models) approaches.

Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., hydroxyl group position) to isolate critical functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.